molecular formula C11H10N4O4S B2892385 Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate CAS No. 2034447-56-6

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate

Cat. No.: B2892385
CAS No.: 2034447-56-6
M. Wt: 294.29
InChI Key: ZODXXMFUQGZDGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate is a complex organic compound that features a pyrimidine ring fused with a thiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the thiazole moiety. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as crystallization or chromatography to ensure the final product’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while substitution could introduce new functional groups that enhance biological activity.

Scientific Research Applications

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe to study various biological processes.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate is unique due to its specific combination of a pyrimidine and thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.

Biological Activity

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme-inhibiting properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring fused with a pyrimidine derivative, which is known to contribute to various biological activities. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring through reactions with α-haloketones and thiourea, followed by the condensation of β-dicarbonyl compounds with amidines to form the pyrimidine ring. The final product is obtained through esterification with ethanol under acidic conditions.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluating various thiazole derivatives reported that compounds similar to this one showed effective inhibition against both Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 1.56 to 6.25 μg/mL against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Thiazole Derivatives

CompoundMIC (μg/mL)Target Bacteria
Compound A1.56Staphylococcus aureus
Compound B3.12Escherichia coli
Compound C6.25Pseudomonas aeruginosa

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that similar thiazole-pyrimidine derivatives can inhibit cancer cell proliferation. For example, a study highlighted that specific derivatives exhibited cytotoxic effects on various cancer cell lines, indicating potential for further development as anticancer agents .

Table 2: Cytotoxicity of Thiazole-Pyrimidine Derivatives

CompoundIC50 (μM)Cancer Cell Line
Compound D10A431 (vulvar carcinoma)
Compound E15MCF-7 (breast cancer)

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within microbial or cancerous cells. For instance, it has been suggested that compounds with similar structures can act as enzyme inhibitors, potentially disrupting metabolic pathways essential for pathogen survival or tumor growth .

Case Studies

  • Antimicrobial Efficacy : A series of thiazole derivatives were screened for their antibacterial activity against E. coli and Bacillus subtilis. The most active derivative in this series demonstrated an IC50 value of 5.3 μM against the enzyme ecKAS III, showcasing its potential as an antimicrobial agent .
  • Anticancer Screening : In a comparative study involving multiple thiazole derivatives, one compound exhibited significant cytotoxicity against A431 cells with an IC50 value of 10 μM, highlighting its potential as an anticancer drug candidate .

Properties

IUPAC Name

ethyl 2-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O4S/c1-2-19-10(18)7-4-20-11(14-7)15-9(17)6-3-8(16)13-5-12-6/h3-5H,2H2,1H3,(H,12,13,16)(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODXXMFUQGZDGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC(=O)NC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.